2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid
Description
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-12(17)8-11-9-15-13(18-11)14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17) |
InChI Key |
DEQXZTUQJGCGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Simmons–Smith Cyclopropanation
The Simmons–Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbenoid species, which reacts with alkenes to form cyclopropanes. For example, styrene derivatives could undergo this reaction to yield 1-phenylcyclopropane precursors.
Example Protocol
- React styrene with CH$$2$$I$$2$$ and Zn(Cu) in ether at 0–25°C.
- Isolate 1-phenylcyclopropane and functionalize for subsequent coupling.
Limitations : Low yields with electron-deficient alkenes and sensitivity to steric bulk.
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable cyclopropanation via diazo compounds. For instance, ethyl diazoacetate and styrene in the presence of Rh$$2$$(OAc)$$4$$ form cyclopropane esters, which can be hydrolyzed to carboxylic acids.
Example Reaction
$$
\text{Styrene} + \text{N}2\text{CHCO}2\text{Et} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Phenylcyclopropane ester} \xrightarrow{\text{Hydrolysis}} \text{Phenylcyclopropane carboxylic acid}
$$
This method offers better stereocontrol and functional group tolerance.
Oxazole Ring Construction
The 1,3-oxazole core can be assembled via cyclization or condensation reactions. Two prominent approaches are analyzed:
Robinson–Gabriel Synthesis
This classical method involves cyclodehydration of α-acylamino ketones using acidic conditions. For the target molecule, a phenylcyclopropyl-substituted α-acylamino ketone precursor would cyclize to form the oxazole.
Hypothetical Pathway
- Synthesize 2-(1-phenylcyclopropyl)-2-acetamidoacetophenone via amidation of a ketone precursor.
- Cyclize using H$$2$$SO$$4$$ or PCl$$_5$$ to yield the oxazole ring.
Challenges : Ensuring regioselectivity and managing side reactions from the cyclopropane’s strain.
Van Leusen Oxazole Synthesis
Tosylmethyl isocyanide (TosMIC) reacts with aldehydes or ketones under basic conditions to form oxazoles. A phenylcyclopropyl aldehyde could react with TosMIC to construct the heterocycle.
Example Reaction
$$
\text{RCHO} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{Oxazole derivative}
$$
This method is efficient but requires accessible aldehyde precursors.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety can be introduced via alkylation or through functional group interconversion:
Alkylation of Oxazole
A bromoacetic acid derivative (e.g., ethyl bromoacetate) could alkylate the oxazole at the 5-position, followed by ester hydrolysis.
Steps
Wittig Reaction Followed by Oxidation
A Wittig reagent derived from acetic acid could add to an oxazole aldehyde, followed by oxidation to install the acid.
Example
$$
\text{Oxazole-CHO} + \text{Ph}3\text{P=CHCO}2\text{Et} \rightarrow \text{Oxazole-CH=CHCO}2\text{Et} \xrightarrow{\text{Oxidation}} \text{Oxazole-CH}2\text{CO}_2\text{H}
$$
Integrated Synthetic Routes
Route A: Cyclopropanation First
- Synthesize 1-phenylcyclopropanecarbaldehyde via Rh-catalyzed cyclopropanation.
- Convert aldehyde to oxazole using TosMIC (Van Leusen).
- Introduce acetic acid via alkylation and hydrolysis.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Challenges and Optimization Opportunities
- Steric Hindrance : The cyclopropane ring may impede coupling reactions. Using bulky ligands in metal-catalyzed steps could improve efficiency.
- Oxazole Stability : Oxazoles are prone to ring-opening under strong acids or bases. Employing protecting groups (e.g., esters) during synthesis is advised.
- Regioselectivity : Ensuring substitution at the 5-position of the oxazole requires careful precursor design.
Chemical Reactions Analysis
2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and phenylcyclopropyl group allow the compound to bind to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target, but the compound’s structure enables it to participate in various biochemical processes.
Comparison with Similar Compounds
2-[4-[4-[3-Methyl-4-[[(1R)-1-Phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic Acid
- Structural Differences :
- The oxazole ring is substituted with a methyl group and a carbamate-linked phenylethoxy group at positions 3 and 4, respectively.
- The acetic acid group is attached to a biphenyl system rather than a cyclopropane-fused phenyl.
- The carbamate group may enhance metabolic stability compared to the cyclopropane, which is prone to ring-opening reactions .
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid
- Structural Differences :
- A methyl group at position 5 and a phenyl group at position 2 of the oxazole ring.
- Lacks the cyclopropane moiety.
- Implications :
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl Chloride
- Structural Differences :
- Replaces the acetic acid group with a sulfonyl chloride.
- Features a methyl-substituted oxazole linked to a benzene ring.
- Implications :
1-[4-Cyano-2-(2-Thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic Acid
- Structural Differences: Incorporates a cyano group at position 4 and a thienyl group at position 2 of the oxazole. The acetic acid is replaced by a piperidine-linked carboxylic acid.
- Piperidine increases basicity, altering pH-dependent solubility and bioavailability .
Physicochemical and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
| Compound Name | Oxazole Substituents | Acid Group | Notable Features |
|---|---|---|---|
| Target Compound | 1-Phenylcyclopropyl at position 2 | Acetic acid | Cyclopropane enhances rigidity |
| 2-[4-[4-[3-Methyl-...]phenyl]acetic acid | Methyl, carbamate-phenylethoxy | Acetic acid | Biphenyl system, carbamate stability |
| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | Methyl (position 5), phenyl (position 2) | Acetic acid | Simpler structure, no cyclopropane |
| 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | Methyl (position 2) | Sulfonyl chloride | High reactivity, precursor utility |
| 1-[4-Cyano-2-(2-thienyl)-...]piperidine-4-carboxylic acid | Cyano (position 4), thienyl (position 2) | Piperidine-carboxylic acid | Thienyl for sulfur interactions |
Biological Activity
2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid is a compound of interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 205.23 g/mol
Research indicates that 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid interacts with various biological targets, primarily focusing on:
- Sigma Receptors : The compound has been shown to act as a ligand for sigma receptors, which are implicated in various neurological functions and disorders .
- Acetylcholine Receptors : It may also modulate nicotinic acetylcholine receptors, potentially influencing neurotransmission and neuroprotection .
Biological Activity and Effects
The biological activities of 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid include:
- Analgesic Properties : Studies suggest that the compound exhibits pain-relieving effects by modulating pain pathways through sigma receptor interactions.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various experimental models.
Data Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Analgesic | Significant reduction in pain scores | |
| Anti-inflammatory | Decreased levels of inflammatory cytokines | |
| Neuroprotective | Protection against neuronal damage |
Case Studies
Several studies have evaluated the efficacy and safety of 2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid:
- Study on Pain Management :
- Neuroprotective Effects in Animal Models :
- Anti-inflammatory Response :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
